molecular formula C10H9ClO B12673940 Benzofuran, 5-chloro-2,3-dimethyl- CAS No. 3782-17-0

Benzofuran, 5-chloro-2,3-dimethyl-

Cat. No.: B12673940
CAS No.: 3782-17-0
M. Wt: 180.63 g/mol
InChI Key: GVTZFGHHKYTRTE-UHFFFAOYSA-N
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Description

Benzofuran, 5-chloro-2,3-dimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the fields of medicinal chemistry and drug discovery .

Chemical Reactions Analysis

Types of Reactions: Benzofuran, 5-chloro-2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated benzofuran derivatives, while substitution reactions can introduce halogens or nitro groups .

Scientific Research Applications

Biological Activities

Benzofuran derivatives, including 5-chloro-2,3-dimethyl-, exhibit significant biological activities that make them valuable in drug discovery. Notable pharmacological properties include:

  • Anticancer Activity : Research indicates that benzofuran derivatives show promising anticancer effects against various human cancer cell lines such as breast, lung, and prostate cancer. For instance, compounds derived from this scaffold have demonstrated selective inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and modulation of key signaling pathways like AKT .
  • Antimicrobial Properties : Benzofuran compounds have been studied for their antibacterial and antifungal activities. Certain derivatives have shown effectiveness against common pathogens, suggesting their potential as new antimicrobial agents . For example, a series of benzofuran derivatives exhibited significant inhibitory effects on bacterial strains with minimal inhibitory concentrations (MIC) ranging from 11.38 to 199.10 mmol/L .
  • Antiviral Effects : Some studies have highlighted the antiviral potential of benzofuran derivatives against specific viral infections, although detailed mechanisms remain an area for further research.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of benzofuran derivatives including Benzofuran, 5-chloro-2,3-dimethyl-. In vitro testing against lung adenocarcinoma cells (A549) demonstrated that these compounds could effectively inhibit cell growth by inducing mitotic catastrophe through selective targeting of the PLK1 signaling pathway .

CompoundIC50 (μM)Mechanism of Action
Benzofuran Derivative A16.4Inhibition of PLK1
Benzofuran Derivative B12.0Induction of Apoptosis

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various benzofuran derivatives. The study revealed that compounds with specific halogen substitutions exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values indicating potent efficacy .

CompoundMIC (mmol/L)Target Organism
Benzofuran Derivative C29.76S. aureus
Benzofuran Derivative D36.08E. coli

Mechanism of Action

The mechanism of action of benzofuran, 5-chloro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. Benzofuran derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, some benzofuran compounds exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific structure and substituents of the benzofuran derivative .

Comparison with Similar Compounds

Biological Activity

Benzofuran, 5-chloro-2,3-dimethyl- is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzofuran, 5-chloro-2,3-dimethyl- features a fused benzene and furan ring structure with the molecular formula C10H9ClOC_{10}H_{9}ClO and a molecular weight of 180.63 g/mol. The presence of chlorine at the 5-position and two methyl groups at the 2 and 3 positions enhances its chemical reactivity and biological potential.

Biological Activities

Benzofuran derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : Exhibits significant effects against various pathogens.
  • Anticancer Activity : Demonstrates cytotoxic effects on cancer cells.
  • Antiviral Activity : Potential applications in treating viral infections.
  • Anti-inflammatory Effects : May reduce inflammation in various models.

The mechanism of action for benzofuran, 5-chloro-2,3-dimethyl- involves interactions with specific molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by inhibiting cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example:

  • A study reported that halogenated benzofuran compounds exhibited remarkable cytotoxicity against leukemia cells (K562 and HL60) with IC50 values as low as 0.1 μM .
  • Another research indicated that a derivative with a chlorine atom at the para position significantly enhanced antiproliferative activity against various cancer cell lines .

Antimicrobial Activity

Benzofuran derivatives have shown promising antimicrobial properties:

  • A study evaluated several benzofuran derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Some compounds exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against Gram-positive bacteria .
  • Specific derivatives were effective against Candida strains, indicating antifungal properties as well .

Case Studies

Study Findings IC50/Effectiveness
Study on Halogenated BenzofuransSignificant cytotoxic activity against leukemia cellsIC50 values: K562 (0.1 μM), HL60 (5 μM)
Antimicrobial EvaluationEffective against Gram-positive bacteriaMIC: 50 - 200 μg/mL
Antifungal ActivityInhibition of Candida strainsMIC: 100 μg/mL

Properties

CAS No.

3782-17-0

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-2,3-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9ClO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3

InChI Key

GVTZFGHHKYTRTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C

Origin of Product

United States

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